
3-Methylundec-3-EN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylundec-3-EN-5-OL is an organic compound with the molecular formula C12H24O It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the fifth carbon atom and a double bond between the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-3-EN-5-OL can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-1-butene with 1-bromooctane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation of precursor compounds. The reaction conditions, including temperature and pressure, are optimized to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylundec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylundec-3-en-5-one or 3-methylundec-3-en-5-oic acid.
Reduction: Formation of 3-methylundecane-5-ol.
Substitution: Formation of 3-methylundec-3-en-5-chloride or 3-methylundec-3-en-5-bromide.
Wissenschaftliche Forschungsanwendungen
3-Methylundec-3-EN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-Methylundec-3-EN-5-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in reactions with other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylundec-2-EN-5-OL: Similar structure but with the double bond at a different position.
3-Methylundec-3-EN-4-OL: Similar structure but with the hydroxyl group at a different position.
3-Methylundec-3-EN-6-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Methylundec-3-EN-5-OL is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
138828-62-3 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h10,12-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
YDITVGLAHNQIGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C=C(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
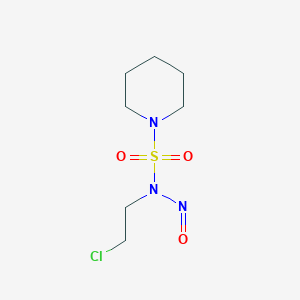
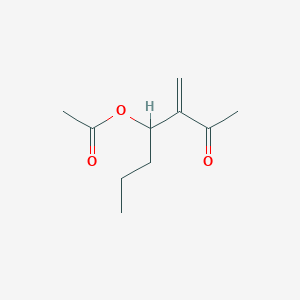

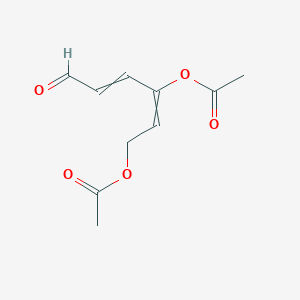
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)

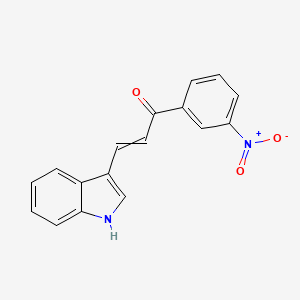
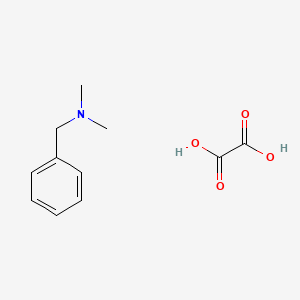
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

